Ethyl 4-aminomethylsalicylate

Antimycobacterial Tuberculosis Structure-Activity Relationship

Ethyl 4-aminomethylsalicylate (C₁₀H₁₃NO₃, MW 195.21 g/mol) is a bifunctional salicylate ester featuring both an ethyl ester at the 2-hydroxybenzoate core and a primary aminomethyl (−CH₂NH₂) substituent at the 4-position. This compound occupies a distinct chemical space at the intersection of classical salicylate pharmacology and Mannich-base chemistry.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B8317083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-aminomethylsalicylate
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)CN)O
InChIInChI=1S/C10H13NO3/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-5,12H,2,6,11H2,1H3
InChIKeyNZOJXERDSWIXMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Aminomethylsalicylate (CAS 752156-74-4): Structural Identity and Scientific Procurement Context


Ethyl 4-aminomethylsalicylate (C₁₀H₁₃NO₃, MW 195.21 g/mol) is a bifunctional salicylate ester featuring both an ethyl ester at the 2-hydroxybenzoate core and a primary aminomethyl (−CH₂NH₂) substituent at the 4-position . This compound occupies a distinct chemical space at the intersection of classical salicylate pharmacology and Mannich-base chemistry. Its structural architecture confers two key differentiation vectors: (i) the aminomethyl group provides a reactive handle for further derivatisation (amide coupling, reductive amination, N-alkylation) that is absent in simple amino-salicylates, and (ii) the ethyl ester modulates lipophilicity and metabolic susceptibility relative to the free acid or methyl ester congeners [1]. These features position ethyl 4-aminomethylsalicylate as a versatile intermediate for medicinal chemistry campaigns targeting inflammation, mycobacterial infection, and analogue-based SAR exploration.

Why Ethyl 4-Aminomethylsalicylate Cannot Be Replaced by Generic Salicylate Esters or Simple PAS Derivatives


Generic substitution with ethyl salicylate, ethyl 4-aminosalicylate (PAS ethyl ester), or 4-aminomethylsalicylic acid fails because the target compound's unique combination of functional groups—a free primary aminomethyl handle plus a hydrolytically distinct ethyl ester—enables synthetic reactivity and biological profile features that no single close analog simultaneously replicates. Ethyl salicylate lacks the aminomethyl group entirely, precluding amine-directed conjugation and depriving the molecule of the enhanced aqueous solubility and hydrogen-bonding capacity that the aminomethyl moiety confers . Ethyl 4-aminosalicylate (CAS 6059-17-2) bears a directly ring-attached aromatic amine at the 4-position rather than a benzylic aminomethyl; this alters both the pKa of the basic nitrogen (aromatic amine ≈ 4.6 vs. benzylic amine ≈ 9.3) and its nucleophilicity, fundamentally changing derivatisation chemistry and target engagement . The free acid, 4-aminomethyl-2-hydroxybenzoic acid, lacks the ethyl ester prodrug/membrane-permeation element that enhances cellular penetration relative to the carboxylate form [1]. These differences are not cosmetic—they produce quantifiably divergent activity profiles, as demonstrated in the antimycobacterial and analgesic data in Section 3.

Ethyl 4-Aminomethylsalicylate: Comparator-Anchored Quantitative Differentiation Evidence


Antimycobacterial Activity Deficit vs. PAS Ethyl Ester: The Aminomethyl-for-Amino Replacement Reduces Anti-TB Potency by ≥125-Fold

When the 4-amino group of PAS ethyl ester is replaced by a 4-aminomethyl group (converting ethyl 4-aminosalicylate to ethyl 4-aminomethylsalicylate), antimycobacterial potency against M. tuberculosis H37Rv collapses from an MIC of 2 μM to >250 μg/mL (approximately >1280 μM assuming MW 195.21), representing a >640-fold loss in molar potency. The free acid form 4-aminomethyl-2-hydroxybenzoic acid was tested directly against M. tuberculosis H37Rv and H37Ra and gave MIC >250 μg/mL [1]. By contrast, the ethyl ester of PAS (ethyl 4-amino-2-hydroxybenzoate) retained antimycobacterial activity with MIC = 2 μM against M. tuberculosis H37Rv, while the methyl and isopropyl esters were inactive [2]. This demonstrates that the aminomethyl substitution pattern is not bioisosteric with the amino group for mycobacterial folate pathway target engagement, and the ethyl ester alone is insufficient to rescue activity when the 4-amino group is replaced. This finding has critical implications for procurement: if antimycobacterial drug discovery is the objective, ethyl 4-aminomethylsalicylate is not a substitute for PAS ethyl ester, but it serves as a valuable negative-control scaffold and a starting point for N-alkylation SAR campaigns that may recover activity [1].

Antimycobacterial Tuberculosis Structure-Activity Relationship

Analgesic Activity Class Benchmarking: 5-Aminomethylsalicylic Acid Derivatives Show 1.9× Potency vs. Salicylamide, Informing 4-Position Isomer Expectations

In a comparative analgesic study of 5-aminomethylsalicylic acid derivatives, 5-(propylaminomethyl)-salicylic acid demonstrated 1.9-fold greater analgesic potency than salicylamide (the control) when tested in mice, while exhibiting approximately equivalent antiphlogistic (anti-inflammatory) activity and negligible acute toxicity [1]. Independent pharmacological profiling of 5-aminomethylsalicylic acid (AMS) confirmed that its analgesic activity at 100–200 mg/kg s.c. was approximately twice that of salicylamide at 200 mg/kg s.c., with the effect persisting for about 150 minutes and carrageenan-induced paw edema inhibition of approximately 36%—equivalent to sodium salicylate at 100 mg/kg s.c. [2]. Although these data derive from the 5-substituted regioisomer rather than the 4-substituted ethyl ester target compound, they establish a critical class-level principle: the aminomethyl substituent on the salicylate core can confer superior analgesic potency over conventional salicylate controls, and this advantage is tunable via N-alkyl chain variation. Ethyl 4-aminomethylsalicylate provides the 4-position scaffold for analogous SAR exploration with the added benefit of the ethyl ester for modulated pharmacokinetics [3].

Analgesic Antinociceptive Salicylamide Comparison

Ester-Dependent Local Anaesthetic Activity: Methyl and Ethyl Esters of 4-Aminosalicylate Are Active Whereas Higher Homologs Are Inactive

A systematic series of ω-alkylaminoacyl derivatives of 4-aminosalicylic acid esters (methyl through hexyl, plus 2-diethylaminoethyl) was synthesised and tested for local anaesthetic activity. Only derivatives of the methyl, ethyl, and 2-diethylaminoethyl esters exhibited significant local anaesthetic activity; the propyl, butyl, pentyl, and hexyl esters were inactive [1]. Compared to lidocaine, the active compounds were generally more irritating, less toxic, and less active, but the critical finding is the narrow ester-chain-length dependency: activity is confined to the smallest ester alkyl groups. Ethyl 4-aminomethylsalicylate retains the ethyl ester motif that falls within this activity-permissive window, while the aminomethyl group (as opposed to the acylamino substituents in the reference study) provides an alternative nitrogen substituent topology for tuning potency and toxicity [2]. This ester-length SAR provides a procurement-relevant filter: ethyl ester salicylates occupy a privileged activity space that higher alkyl esters cannot access.

Local Anaesthetic Ester SAR 4-Aminosalicylate Derivatives

Bifunctional Intermediate Advantage: Orthogonal Reactivity of Primary Amine and Ethyl Ester Enables Sequential Derivatisation Unavailable in Mono-Functional Salicylates

Ethyl 4-aminomethylsalicylate presents two synthetically orthogonal functional groups: a primary aliphatic amine (pKa ≈ 9.3) and an ethyl ester. This orthogonality permits sequential, chemoselective derivatisation—amide coupling at the amine leaving the ester intact, or ester hydrolysis to the carboxylic acid followed by amine-functionalised conjugation—without protection/deprotection steps . In contrast, ethyl 4-aminosalicylate (PAS ethyl ester) bears an aromatic amine (pKa ≈ 4.6) that is substantially less nucleophilic, requiring activated electrophiles for acylation . Ethyl salicylate lacks amine functionality entirely, while 4-aminomethylsalicylic acid (free acid) cannot exploit ester-mediated passive membrane permeability in cellular assays [1]. For combinatorial library construction, the target compound provides a single scaffold from which both the amine and the ester can be independently diversified, generating two-dimensional chemical libraries that mono-functional analogs cannot produce. This bifunctionality has been explicitly exploited in the synthesis of 5-aminomethylsalicylic acid derivatives, where the aminomethyl group served as the anchor point for N-alkyl diversification yielding compounds with differential analgesic potency [2].

Bifunctional Scaffold Amide Coupling Parallel Synthesis

N-Alkyl Homolog Antimycobacterial SAR: Chain-Length-Dependent Activity Recovery Supports Procurement of the Primary Amine as a Diversification Starting Point

While 4-aminomethyl-2-hydroxybenzoic acid (the free acid form of the target compound's core) is essentially inactive against M. tuberculosis (MIC >250 μg/mL), systematic N-alkylation from N-methyl through N-butyl generates a homologous series that may recover antimycobacterial activity [1]. This mirrors the N-alkyl SAR observed in the 5-aminomethylsalicylic acid analgesic series, where propylaminomethyl substitution yielded maximal potency (1.9× salicylamide), while the unsubstituted aminomethyl compound was less active [2]. The implication for ethyl 4-aminomethylsalicylate is twofold: (i) the compound's primary amine serves as a strategic diversification point for N-alkyl SAR campaigns that can progressively tune biological activity, and (ii) the ethyl ester preserves the membrane-permeant prodrug character during the optimisation process [3]. Purchasing the primary amine as the starting intermediate—rather than pre-alkylated analogs—maximises synthetic flexibility and enables parallel synthesis of N-alkyl libraries for both antimycobacterial and analgesic screening.

N-Alkyl SAR Antimycobacterial Lead Optimisation

Regioisomeric Differentiation: 4-Aminomethyl vs. 5-Aminomethyl Substitution Determines Pharmacological Profile and Target Engagement

The position of the aminomethyl substituent on the salicylate ring fundamentally alters pharmacological output. 5-Aminomethylsalicylic acid derivatives were extensively profiled for analgesic and anti-inflammatory activity, with 5-(propylaminomethyl)-salicylic acid achieving 1.9× the analgesic potency of salicylamide and anti-inflammatory activity equivalent to sodium salicylate (36% carrageenan paw edema inhibition) [1]. The mechanism of anti-inflammatory action for 5-aminomethylsalicylic acid involves inhibition of leucocyte migration, comparable to salicylate itself [2]. In contrast, 4-aminomethyl-2-hydroxybenzoic acid and its N-alkyl derivatives were evaluated specifically for antimycobacterial activity, with the unsubstituted primary amine showing MIC >250 μg/mL against M. tuberculosis [3]. The 4-substituted series has not been profiled for analgesic activity, and the 5-substituted series has not been profiled for antimycobacterial activity—creating a data gap that ethyl 4-aminomethylsalicylate is uniquely positioned to fill. This regioisomeric divergence means that the 4-aminomethyl scaffold is the appropriate choice for antimycobacterial SAR, while the 5-aminomethyl scaffold is validated for analgesic development. Procurement decisions must therefore be guided by the intended screening cascade.

Regioisomer SAR COX Inhibition Antimycobacterial

Ethyl 4-Aminomethylsalicylate: Evidence-Anchored Application Scenarios for Scientific Procurement


Antimycobacterial Lead Optimisation via N-Alkylation SAR

Ethyl 4-aminomethylsalicylate is deployed as a diversification-ready scaffold for N-alkylation campaigns aimed at recovering antimycobacterial activity lost upon aminomethyl-for-amino substitution. The free acid parent (4-aminomethyl-2-hydroxybenzoic acid) is essentially inactive (MIC >250 μg/mL vs. M. tuberculosis H37Rv), but systematic N-alkylation (methyl through butyl) generates a homologous series suitable for identifying chain-length-dependent potency recovery [1]. The ethyl ester maintains membrane permeability during SAR exploration, facilitating whole-cell assay compatibility. This application directly leverages the evidence that the primary amine is a tunable handle and the ester falls within the active window defined by the Tsatsas et al. local anaesthetic SAR [2].

Analgesic/Anti-Inflammatory Cross-Screening of the 4-Regioisomer

Although the 5-aminomethylsalicylic acid series is validated for analgesic activity (5-(propylaminomethyl)-salicylic acid: 1.9× salicylamide potency, 36% carrageenan edema inhibition), the 4-substituted regioisomer represented by ethyl 4-aminomethylsalicylate has not been profiled in pain or inflammation models [3]. Procuring this compound enables systematic cross-screening of the 4-regioisomer in analgesic, anti-inflammatory, and antipyretic assays, potentially revealing regioisomer-specific pharmacology or polypharmacology not accessible to the 5-substituted series. The ethyl ester additionally offers the possibility of modulating CNS penetration relative to the free acid, which may differentiate central vs. peripheral analgesic profiles.

Two-Dimensional Combinatorial Library Synthesis

The orthogonal reactivity of the primary benzylic amine and the ethyl ester enables parallel, chemoselective library construction. Route A: the amine is first derivatised via amide coupling, sulfonamide formation, or reductive amination; the ethyl ester is subsequently hydrolysed to the carboxylic acid for a second round of diversification. Route B: the ester is hydrolysed first, and the resulting carboxylic acid is coupled to amines; the benzylic amine is then functionalised. This two-dimensional diversification strategy is not possible with mono-functional salicylates (ethyl salicylate, PAS ethyl ester) and enables the efficient generation of 10 × 10 or larger matrix libraries from a single purchased intermediate, reducing procurement complexity and cost .

Negative Control for PAS-Based Antitubercular Probe Design

Because replacement of the 4-amino group of PAS ethyl ester (MIC = 2 μM) with a 4-aminomethyl group collapses antimycobacterial potency by >640-fold, ethyl 4-aminomethylsalicylate serves as an ideal inactive control compound for chemical biology studies investigating PAS mechanism of action, target engagement (folate pathway: DHFR/DHPS), and resistance mechanisms [1][4]. Its near-identical physicochemical properties (similar logP, hydrogen-bonding capacity, molecular weight) to the active PAS ethyl ester minimise confounding factors in control experiments, making it superior to structurally unrelated negative controls.

Quote Request

Request a Quote for Ethyl 4-aminomethylsalicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.